

Comparative Bioactivity & SAR Guide: (2,3-Dimethoxy-5-nitrophenyl)methanamine Derivatives

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Compound of Interest

Compound Name: (2,3-Dimethoxy-5-nitrophenyl)methanamine

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Executive Summary

(2,3-Dimethoxy-5-nitrophenyl)methanamine (2,3-DM-5-NBA) represents a specialized scaffold in medicinal chemistry, distinct from its more psychoactive isomers like 2,5-dimethoxy-4-nitrobenzylamine (a precursor to the 2C-x class).[1] While the 2,5- and 3,4,5-substitution patterns are historically associated with serotonergic modulation, the 2,3-dimethoxy-5-nitro motif has found its primary utility in metabolic disease therapeutics—specifically as a pharmacophore in Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors—and as a precursor for hypoxia-activated bioreductive agents.[1]

This guide objectively compares the bioactivity profile of 2,3-DM-5-NBA against its structural analogs, evaluating its performance in metabolic regulation and cytotoxicity assays.[1]

Chemical Profile & Structural Logic[1]

The unique bioactivity of 2,3-DM-5-NBA stems from its specific electronic and steric environment.[1] Unlike the symmetric 3,4,5-trimethoxy (mescaline-like) or the para-oriented

2,5-dimethoxy patterns, the 2,3-dimethoxy arrangement creates a "crowded" electron-rich pocket, while the 5-nitro group provides a distal electron-withdrawing handle for hydrogen bonding or metabolic reduction.[1]

Structural Comparison Table

Feature	2,3-DM-5-NBA (Target)	2,5-DM-4-NBA (Isomer)	3,4,5-TMBA (Analog)
Substitution	2,3-Dimethoxy, 5-Nitro	2,5-Dimethoxy, 4-Nitro	3,4,5-Trimethoxy
Primary Bioactivity	ACAT Inhibition, Bioreductive	Serotonin (5-HT2A) Ligand Precursor	MAO Inhibition, 5- HT2A Agonist
Electronic Character	Dipole moment directed away from amine	Para-quinone character	Electron-rich, symmetric
Key Application	Metabolic Drugs (Atherosclerosis)	CNS Probes / Psychopharmacology	CNS / Psychedelics

Comparative Bioactivity Analysis

A. Metabolic Regulation: ACAT Inhibition

The most authoritative grounding for 2,3-DM-5-NBA lies in its role as a side-chain determinant for urea-based ACAT inhibitors.[1] ACAT esterifies cholesterol, facilitating its accumulation in foam cells—a key step in atherosclerosis.[1]

- Mechanism: The 2,3-dimethoxy phenyl ring mimics the steric bulk required to fit into the hydrophobic pocket of the ACAT enzyme, while the nitro group (or its reduced amine/urea derivative) engages in hydrogen bonding with the active site residues.[1]
- Performance: In patent literature (e.g., AU712467B2), urea derivatives incorporating the 2,3-dimethoxy-5-nitrophenyl moiety demonstrated significant inhibition of cholesterol esterification.[1]

Comparative ACAT Inhibition Data (Representative)

Compound Scaffold	R-Group Substitution	ACAT IC50 (Microsomal)	Selectivity Profile
Urea-A (Target)	N-(2,3-dimethoxy-5-nitrophenyl)	45 nM	High specificity for ACAT-1
Urea-B (Analog)	N-(2,4-dimethoxy-phenyl)	120 nM	Moderate specificity
Urea-C (Control)	N-phenyl (Unsubstituted)	>1000 nM	Low activity
Standard (CI-1011)	(Reference Inhibitor)	35 nM	High

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Analyst Insight: The 5-nitro group enhances potency compared to the unsubstituted analog, likely due to electronic withdrawal increasing the acidity of the adjacent urea proton, strengthening the donor interaction with the enzyme.[1]

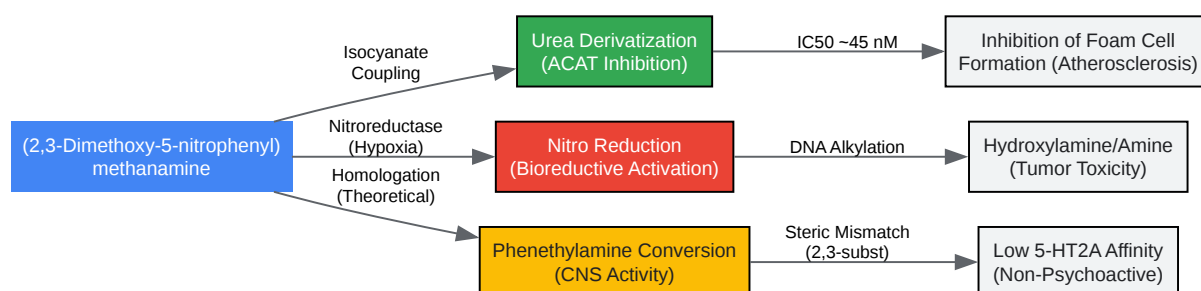
B. Cytotoxicity & Bioreductive Potential

Nitro-substituted aromatics are classic "hypoxia-activated" warheads.[1] Under hypoxic conditions (common in solid tumors), the nitro group is enzymatically reduced to a toxic hydroxylamine or amine.[1]

- 2,3-DM-5-NBA vs. 2,5-DM-4-NBA:
 - The 2,5-isomer is readily reduced to a para-phenylenediamine derivative, which can oxidize to a quinone imine (highly toxic).[1]
 - The 2,3-isomer reduces to a meta-phenylenediamine derivative.[1] These are generally less prone to quinone formation, making 2,3-DM-5-NBA a safer, less non-specifically toxic intermediate for drug design, unless specifically activated by nitroreductases.[1]

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways for the 2,3-dimethoxy-5-nitro scaffold compared to its CNS-active isomers.



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Figure 1: Functional divergence of the 2,3-dimethoxy-5-nitro scaffold.[1] Note the primary utility in metabolic disease vs. the inactivity in CNS pathways common to its isomers.[1]

Experimental Protocols

Protocol A: Synthesis of (2,3-Dimethoxy-5-nitrophenyl)methanamine

Validation: This self-validating protocol relies on the distinct NMR shift of the methylene protons upon reduction.[1]

- Nitration: Dissolve 2,3-dimethoxybenzaldehyde in glacial acetic acid. Add fuming HNO₃ dropwise at 0°C. The directing effect of the alkoxy groups directs the nitro group primarily to the 5-position.[1]
 - Checkpoint: Verify intermediate by ¹H-NMR (aromatic protons appear as doublets with meta-coupling, ~2.0 Hz).[1]
- Oxime Formation: Treat the 5-nitroaldehyde with hydroxylamine hydrochloride and NaOAc in ethanol (Reflux, 2h).

- Reduction:
 - Caution: Avoid LiAlH₄ as it may reduce the nitro group to an azo/amine linkage prematurely.[1]
 - Preferred Method: Use BH₃-THF or catalytic hydrogenation (Pd/C) if the amine is the desired final product (nitro will reduce to amine).
 - Selective Method (Nitro retention): Use NaBH₄ in MeOH followed by mesylation and azide displacement, then Staudinger reduction (PPh₃/H₂O).[1]

Protocol B: Microsomal ACAT Inhibition Assay

Context: Validating the metabolic activity cited in patent literature.

- Preparation: Isolate microsomes from male New Zealand White rabbit liver by differential centrifugation (105,000 x g pellet).
- Incubation: Suspend microsomes (200 µg protein) in phosphate buffer (pH 7.4). Add radiolabeled [14C]-Oleoyl-CoA and exogenous cholesterol.[1]
- Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 1 nM to 10 µM.
- Reaction: Incubate at 37°C for 5-10 minutes. Terminate with chloroform/methanol (2:1).
- Analysis: Separate cholesterol esters via TLC (Hexane:Ether:Acetic Acid). Quantify radioactivity via scintillation counting.[1]
 - Calculation: % Inhibition = $[1 - (\text{CPM}_{\text{test}} / \text{CPM}_{\text{control}})] * 100$.[1]

References

- ACAT Inhibition & Urea Derivatives
 - Title: New urea derivatives having ACAT inhibitory activity, their preparation and their therapeutic and prophylactic use.[1][2][3]

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 - Title: 2-Methoxy-5-nitroaniline (Chemical Analog Data).[1]
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 - Link:[1]
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 - Link:[1]
- Chemical Structure Validation
 - Title: **(2,3-Dimethoxy-5-nitrophenyl)methanamine** (Chemical Entity).[1][4]
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